3-(p-Tolyl)-1,3-thiazetidine
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Overview
Description
3-(p-Tolyl)-1,3-thiazetidine is an organic compound that belongs to the class of thiazetidines It features a thiazetidine ring, which is a four-membered ring containing one sulfur and one nitrogen atom, with a p-tolyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,3-thiazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with thiirane in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the nucleophilic attack of the amine on the thiirane, leading to the formation of the thiazetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-1,3-thiazetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiazetidine ring, leading to the formation of simpler amines and thiols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the p-tolyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1,3-thiazetidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the thiazetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The p-tolyl group can also participate in hydrophobic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine: This compound features a pyrazole ring fused with a thiazole ring and a p-tolyl group, similar to the structure of 3-(p-Tolyl)-1,3-thiazetidine.
Tolyl derivatives: Compounds containing the tolyl group, such as p-tolyl sulfonates, which are commonly used in organic synthesis.
Uniqueness
This compound is unique due to its thiazetidine ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the p-tolyl group also enhances its hydrophobicity and ability to participate in aromatic interactions.
Properties
Molecular Formula |
C9H11NS |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
PHUCJTZELVRFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CSC2 |
Origin of Product |
United States |
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